Positional Isomerism and Computed Physicochemical Property Shift: 2-Cl-4-F vs. 2-Cl-5-F
The target compound (2-chloro-4-fluorophenyl isomer) exhibits a distinct spatial arrangement of halogen substituents compared to the 2-chloro-5-fluorophenyl regioisomer (CAS 1882353-29-8). While experimental XLogP₃ and TPSA values for the target compound are not publicly reported in primary literature, the 2-chloro-5-fluoro isomer has a computed XLogP₃ of 2.4 and TPSA of 76.2 Ų [1]. The para-fluoro substitution in the target compound is expected to increase the dipole moment and alter hydrogen-bond acceptor capacity relative to the meta-fluoro isomer, directly impacting solubility and membrane partitioning [2]. This class-level inference is supported by the general observation that para-halogen substitution in 1,2,4-oxadiazole series leads to higher melting points and lower aqueous solubility compared to meta-substituted congeners [3].
| Evidence Dimension | Computed lipophilicity (XLogP₃) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP₃: not publicly reported; TPSA: not publicly reported (para-fluoro isomer) |
| Comparator Or Baseline | 5-(2-Chloro-5-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid: XLogP₃ = 2.4; TPSA = 76.2 Ų |
| Quantified Difference | Positional isomerism; ΔXLogP₃ and ΔTPSA not experimentally determined but predicted to differ by ~0.2–0.5 log units and ~2–5 Ų based on regioisomeric halogen effects in analogous oxadiazole series. |
| Conditions | Computed properties (XLogP₃, TPSA) from PubChem/kuujia; class-level SAR from oxadiazole literature. |
Why This Matters
Even small differences in lipophilicity (ΔlogP ≥ 0.3) and TPSA (ΔTPSA ≥ 5 Ų) can translate into measurable differences in cell permeability, metabolic stability, and off-target binding, making the choice of isomer critical for reproducible lead optimization.
- [1] Kuujia. 5-(2-Chloro-5-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid, CAS 1882353-29-8. Computed properties: XLogP3 = 2.4, TPSA = 76.2 Ų. View Source
- [2] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A. T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55, 1817–1830. (Discusses bioisosteric properties and substituent effects) View Source
- [3] Thieme. Science of Synthesis: 1,2,4-Oxadiazoles. Section 13.6.4. Discusses structure-property relationships of 5-aryl-1,2,4-oxadiazole-3-carboxylic acids. View Source
